Propyl 1-methyl-4-phenylpiperidine-4-carboxylate
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Overview
Description
Propyl 1-methyl-4-phenylpiperidine-4-carboxylate is a chemical compound belonging to the piperidine class. It is known for its structural similarity to other piperidine derivatives, which are often used in medicinal chemistry for their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 1-methyl-4-phenylpiperidine-4-carboxylate typically involves the esterification of 1-methyl-4-phenylpiperidine-4-carboxylic acid with propanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid . The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Propyl 1-methyl-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 1-methyl-4-phenylpiperidine-4-carboxylic acid.
Reduction: 1-methyl-4-phenylpiperidine-4-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 1-methyl-4-phenylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Research is ongoing to explore its potential as an analgesic or antispasmodic agent.
Mechanism of Action
The mechanism of action of propyl 1-methyl-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in the body. It is believed to act on opioid receptors, similar to other piperidine derivatives, leading to analgesic and antispasmodic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Pethidine (Meperidine): Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate.
Properidine: Isopropyl 1-methyl-4-phenylpiperidine-4-carboxylate.
Uniqueness
This compound is unique due to its specific ester group, which can influence its pharmacokinetic properties and metabolic stability. Compared to pethidine and properidine, the propyl ester may offer different solubility and bioavailability profiles, making it a valuable compound for specific research applications .
Properties
CAS No. |
61630-54-4 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
propyl 1-methyl-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-3-13-19-15(18)16(9-11-17(2)12-10-16)14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3 |
InChI Key |
WLOFVKFSZZIPBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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